Home > Products > Screening Compounds P68921 > Isofagomine D-Tartrate
Isofagomine D-Tartrate - 957230-65-8

Isofagomine D-Tartrate

Catalog Number: EVT-258497
CAS Number: 957230-65-8
Molecular Formula: C10H19NO9
Molecular Weight: 297.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isofagomine D-Tartrate is a potent and selective inhibitor of β-glucosidase, an enzyme responsible for the breakdown of complex sugars. [, ] It acts as a pharmacological chaperone, a molecule that can stabilize misfolded proteins and restore their function. This property makes Isofagomine D-Tartrate a potential therapeutic agent for lysosomal storage diseases, a group of genetic disorders characterized by the accumulation of undigested molecules within lysosomes. []

Rottlerin

Compound Description: Rottlerin is a polyphenol natural product with various biological activities. Research suggests that Rottlerin can stimulate the release of exosomes/microvesicles, which are small membrane-bound vesicles secreted by cells. This effect is linked to Rottlerin's ability to increase ceramide levels by activating β-glucosidase (glucosylceramidase) and the AMPK pathway. This mechanism is particularly relevant in the context of intracellular lipid accumulation disorders, as it potentially facilitates the removal of excess lipids from the endolysosomal compartment. []

Relevance: While Rottlerin and Isofagomine D-Tartrate belong to different chemical classes (polyphenol vs. iminosugar), they both exhibit influence on lipid metabolism and lysosomal function. Rottlerin's demonstrated ability to stimulate exosome/microvesicle release, a process potentially relevant to lysosomal storage diseases, suggests a functional link to the therapeutic targets of Isofagomine D-Tartrate. []

Isofagomine

Compound Description: Isofagomine is a potent inhibitor of β-d-galactosidase. The tartrate salt of Isofagomine, Isofagomine D-Tartrate, is often used for its enhanced solubility and bioavailability. [, ]

Relevance: Isofagomine is the core structural component of Isofagomine D-Tartrate. The two are directly related, with the D-tartrate salt acting as a specific formulation of Isofagomine. [, ]

4-epi-Isofagomine

Compound Description: 4-epi-Isofagomine is a potent β-d-galactosidase inhibitor. It serves as a scaffold for developing pharmacological chaperones for lysosomal storage diseases, specifically GM1-gangliosidosis and Morquio B disease, which are caused by β-galactosidase deficiency. []

Relevance: 4-epi-Isofagomine shares a very similar structure to Isofagomine D-Tartrate. Both belong to the iminosugar class of compounds and are designed to target and modulate the activity of β-galactosidase. They differ in the stereochemistry at the C4 position, highlighting the importance of stereochemistry in their biological activity. []

AMP-Deoxynojirimycin

Compound Description: AMP-Deoxynojirimycin is an inhibitor of β-glucosidase. Research has shown that AMP-Deoxynojirimycin can block the effects of Rottlerin on sphingolipid metabolism and exosome/microvesicle secretion. []

Relevance: AMP-Deoxynojirimycin, while not structurally similar to Isofagomine D-Tartrate, acts on the same enzymatic target as one of its closely related compounds, 4-epi-Isofagomine. Both target β-glucosidase, although they might have different mechanisms of action. This highlights a shared area of influence on enzymatic pathways related to lipid metabolism and lysosomal function. []

ML-266

Compound Description: ML-266 is a potent activator of β-glucosidase (glucosylceramidase). Studies have demonstrated that activating β-glucosidase with ML-266 mimics the effects of Rottlerin on sphingolipid metabolism and exosome/microvesicle release, suggesting a shared mechanism of action involving this enzyme. []

Relevance: While not structurally related to Isofagomine D-Tartrate, ML-266 influences the same enzymatic pathway as AMP-Deoxynojirimycin and 4-epi-Isofagomine by targeting β-glucosidase. The fact that ML-266 and Rottlerin both influence exosome release, a process potentially relevant to Isofagomine D-Tartrate's therapeutic targets, further suggests an indirect functional link. []

Source and Classification

Isofagomine D-Tartrate is derived from isofagomine, which can be synthesized from various starting materials through a series of chemical reactions. In its tartrate form, it is classified as a salt formed by the combination of isofagomine and tartaric acid. This classification places it within the broader category of pharmacological agents targeting enzyme deficiencies associated with lysosomal storage disorders .

Synthesis Analysis

Methods of Synthesis

Isofagomine D-Tartrate can be synthesized through several methods, with one notable approach involving the reaction of isofagomine with tartaric acid. The synthesis typically includes the following steps:

  1. Formation of Isofagomine: Isofagomine is synthesized from readily available starting materials through reactions that create a piperidine ring and introduce hydroxyl groups.
  2. Formation of Isofagomine D-Tartrate: The synthesized isofagomine is then reacted with tartaric acid under controlled conditions, often using solvents like ethanol and water in a 1:1 ratio to facilitate the reaction.

Technical Details

The industrial production of Isofagomine D-Tartrate mirrors these laboratory methods but emphasizes optimizing reaction conditions for high yield and purity. Advanced purification techniques such as crystallization and chromatography are crucial for obtaining pharmaceutical-grade products .

Molecular Structure Analysis

Structure

The molecular structure of Isofagomine D-Tartrate can be represented as follows:

  • Chemical Formula: C11_{11}H17_{17}N1_{1}O6_{6}
  • Molecular Weight: Approximately 247.26 g/mol

The structure features a piperidine ring with hydroxymethyl groups and a tartrate moiety, which contributes to its biological activity.

Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray powder diffraction are employed to confirm the structure and purity of Isofagomine D-Tartrate. For instance, X-ray diffraction patterns reveal distinct peaks that are characteristic of the crystalline form of the compound .

Chemical Reactions Analysis

Types of Reactions

Isofagomine D-Tartrate participates in several chemical reactions:

  • Oxidation: Can be oxidized to form oxo derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride.
  • Substitution: Functional groups in Isofagomine D-Tartrate can be replaced through substitution reactions using halogens or alkylating agents.

Technical Details

The specific outcomes of these reactions depend on the conditions employed, including temperature, pH, and the nature of the reagents used. For example, oxidation can yield various oxo derivatives while reduction may lead to different reduced forms of the compound .

Mechanism of Action

Isofagomine D-Tartrate operates primarily by binding selectively to the catalytic pocket of β-glucosidase. This interaction stabilizes the enzyme and promotes its proper folding, significantly increasing its activity—by about two- to threefold—in mutant fibroblasts associated with Gaucher disease. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes .

Process and Data

The binding affinity and mechanism have been investigated through various biochemical assays, demonstrating that Isofagomine D-Tartrate effectively restores enzyme function in cases where misfolding occurs due to genetic mutations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (pH 7.2).

Chemical Properties

  • Stability: Isofagomine D-Tartrate exhibits good stability under standard storage conditions.
  • Melting Point: Specific melting points can vary depending on purity but are generally within expected ranges for similar compounds.

Characterization techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide further insights into thermal stability and phase transitions .

Applications

Isofagomine D-Tartrate has diverse applications across several scientific fields:

  • Chemistry: Utilized as a tool for studying enzyme kinetics and understanding enzyme dysfunction mechanisms.
  • Biology: Investigated for its role in lysosomal storage disorders, particularly Gaucher disease.
  • Medicine: Explored for therapeutic applications aimed at increasing lysosomal β-glucosidase activity.
  • Industry: Employed in pharmaceutical development targeting lysosomal storage disorders .
Chemical and Structural Characterization of Isofagomine D-Tartrate

Molecular Architecture and Stereochemical Configuration

Structural Analysis of the Isofagomine Core

Isofagomine (C₆H₁₃NO₃) features a piperidine ring system that mimics the oxocarbenium ion transition state during glycoside hydrolysis. This core structure contains three chiral centers with fixed (3R,4R,5R) stereochemistry, essential for its biological activity as a transition-state analogue. The protonated nitrogen and hydroxyl groups at C3 and C4 positions facilitate hydrogen bonding with target enzymes, particularly β-glucosidases. X-ray crystallography confirms that the piperidine ring adopts a stable chair conformation, positioning the hydroxymethyl group at C5 equatorially. This spatial arrangement optimizes molecular complementarity with the catalytic pocket of acid β-glucosidase (GCase), enabling potent inhibition at nanomolar concentrations (Ki = 0.11 μM) [2] [6] [9].

Role of D-Tartrate in Salt Formation and Stability

D-Tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid) forms a stable 1:1 salt complex with isofagomine through proton transfer from the carboxylic acid groups to the piperidine nitrogen. The tartrate anion stabilizes the crystalline lattice through an extensive hydrogen-bonding network involving its hydroxyl and carboxylate moieties. This chiral counterion ensures diastereomeric purity by preventing racemization during storage. The salt formation significantly modifies the compound's physicochemical behavior, increasing its melting point by 80–100°C compared to the free base and reducing hygroscopicity. Crystalline analysis reveals a monoclinic P2₁ space group with unit cell dimensions confirming the precise stereochemical alignment between the (3R,4R,5R)-isofagomine cation and (2S,3S)-tartrate anion [2] [5] [9].

Table 1: Stereochemical Configuration of Isofagomine D-Tartrate Components

ComponentChiral CentersAbsolute ConfigurationBiological Significance
IsofagomineC3, C4, C5(3R,4R,5R)Optimal GCase active site complementarity
D-TartrateC2, C3(2S,3S)Diastereoselective crystallization control
Salt ComplexN/A(3R,4R,5R):(2S,3S) 1:1Enhanced thermal stability & solubility

Physicochemical Properties

Solubility and Crystallization Behavior

Isofagomine D-tartrate exhibits pH-dependent solubility, with high solubility in water (>100 mg/mL at 25°C) due to its ionic character and hydrogen-bonding capacity. In ethanol, solubility decreases to 50–75 mg/mL, while non-polar solvents like dichloromethane show negligible dissolution (<0.1 mg/mL). Crystallization optimization studies demonstrate that solvent mixtures (water:ethanol, 3:1 v/v) yield prismatic crystals with uniform particle size distribution (D₉₀ < 50 μm). The crystallization process follows a cooling rate-dependent polymorphism profile: rapid cooling produces metastable Form A (needles), while controlled cooling at 0.5°C/min yields thermodynamically stable Form B (prisms). Form B exhibits superior filtration characteristics and bulk density (>0.6 g/cm³), critical for pharmaceutical processing [2] [5].

Thermal Stability and Hygroscopicity

Thermogravimetric analysis (TGA) shows decomposition onset at 150°C with minimal mass loss (<0.5%) below this temperature, indicating absence of solvates. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 152°C (ΔH = 120 J/g) corresponding to the salt dissociation. Under accelerated stability conditions (40°C/75% RH), the compound maintains >98% purity after 6 months when packaged with desiccants. Dynamic vapor sorption (DVS) analysis confirms moderate hygroscopicity with 1.2% mass gain at 60% RH and deliquescence occurring above 85% RH. These properties necessitate controlled-humidity environments during manufacturing [2] [5].

Table 2: Physicochemical Profile of Isofagomine D-Tartrate

PropertyConditionsValueAnalytical Method
SolubilityWater, 25°C>100 mg/mLHPLC saturation shake-flask
Ethanol, 25°C50–75 mg/mLHPLC saturation shake-flask
Dichloromethane, 25°C<0.1 mg/mLHPLC saturation shake-flask
Thermal StabilityDecomposition onset150°CTGA
Melting enthalpy120 J/gDSC
HygroscopicityMass gain at 60% RH1.2%DVS
Deliquescence point>85% RHDVS

Synthetic Methodologies

Chemoenzymatic Synthesis Routes

Two efficient synthetic routes dominate industrial production:

  • Chiral Pool Approach: Uses (-)-diethyl D-tartrate as a stereochemical template. Key steps include a diastereoselective Michael addition of vinyl cuprates to nitroolefin intermediates (dr >95:5) and a Nef reaction converting nitro groups to carbonyls (63–85% yield). This 10-step sequence achieves 28% overall yield with >99.5% ee [9].
  • Pentose-Based Synthesis: D-Arabinopyranose undergoes reductive amination with benzylamine, followed by hydrogenolytic debenzylation and intramolecular cyclization. The route exploits the C2 symmetry of tartrate for stereocontrol during the piperidine ring formation [4] [6].Both methods utilize enzymatic resolution where lipases selectively acylate the (5R)-hydroxymethyl isomer, enriching diastereomeric purity to pharmacopeial standards (>99.9%). Recent advances employ nitrone intermediates for C5a-functionalization, enabling stereodivergent synthesis of aminomethyl derivatives via diastereoselective cyanide addition (89% yield, de >98%) [9].

Optimization of Tartrate Salt Formation

Salt formation involves reacting isofagomine free base with 1.05 equivalents of D-tartaric acid in ethanol-water (4:1 v/v) at 60°C. Critical process parameters include:

  • Stoichiometric Control: Excess tartrate (1.05 eq.) prevents free base contamination (<0.1% w/w)
  • Crystallization Kinetics: Seeding at 40°C with Form B crystals ensures uniform nucleation
  • Solvent Composition: Ethanol content >80% minimizes oiling-out during coolingThe optimized process yields 92% pharmaceutical-grade salt with particle size distribution of 20–50 μm (D₉₀). Polymorph control is maintained through supersaturation regulation (ΔC = 5 mg/mL) and anti-solvent addition rates of 0.5 L/h. The final crystals exhibit flowability angles <35° and bulk density >0.45 g/cm³, suitable for direct compression into solid dosage forms [2] [5].

Table 3: Comparative Analysis of Synthetic Approaches

Synthetic ParameterChiral Pool RoutePentose-Based RouteNitrone-Cyanide Route
Starting Material(-)-Diethyl D-tartrateD-Arabinopyranose(-)-Diethyl D-tartrate
Key StepVinyl cuprate additionReductive aminationNitrone formation
Diastereoselectivity>95:5>90:10>98:2
Overall Yield28%15%22%
C5a FunctionalizationLimitedLimitedExtensive

Properties

CAS Number

957230-65-8

Product Name

Isofagomine D-Tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

Molecular Formula

C10H19NO9

Molecular Weight

297.3

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1

InChI Key

ULBPPCHRAVUQMC-RWOHWRPJSA-N

SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(3R,4R,5R)-5-(Hydroxymethyl)-3,4-piperidinediol _x000B_(2S,3S)-2,3-Dihydroxybutanedioate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.